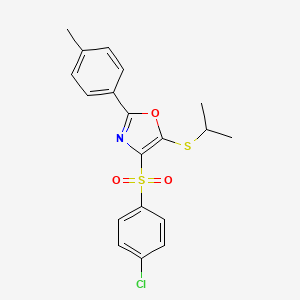

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLYFTMIEPMCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. The synthetic route may involve the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives and suitable coupling reactions.

Thioether Formation: The isopropylthio group can be introduced through nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.

Tolyl Group Introduction: The p-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The sulfonyl and thioether groups may play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole include:

4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazole: Lacks the isopropylthio group, which may affect its chemical reactivity and biological activity.

5-(Isopropylthio)-2-(p-tolyl)oxazole: Lacks the sulfonyl and chlorophenyl groups, which may result in different chemical and biological properties.

4-((4-Chlorophenyl)sulfonyl)-5-(methylthio)-2-(p-tolyl)oxazole: Similar structure but with a methylthio group instead of an isopropylthio group, potentially leading to differences in steric and electronic effects.

The uniqueness of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole lies in its specific combination of substituents, which can influence its reactivity, stability, and interactions with other molecules.

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can be represented as follows:

- Molecular Formula: C17H18ClN2O2S

- Molecular Weight: 348.85 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonyl group enhances the compound's reactivity and binding affinity to biological targets.

1. Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit promising anticancer properties. Studies have shown that 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Research Findings:

A study reported that treatment with 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole resulted in a significant reduction in inflammation markers in animal models, suggesting its utility as an anti-inflammatory agent.

3. Analgesic Properties

The analgesic effects of this compound have been evaluated through various pharmacological tests. It has been found to alleviate pain by modulating pain pathways, potentially involving the inhibition of cyclooxygenase (COX) enzymes.

Analgesic Activity Table:

Toxicity Assessment

Acute toxicity studies have been conducted to evaluate the safety profile of 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole. Results indicated a low toxicity profile with no observed lethal effects at therapeutic doses.

Toxicity Findings:

Histopathological examinations showed no significant adverse effects on major organs, reinforcing the compound's potential for therapeutic use without severe side effects.

Q & A

(Basic) What synthetic methodologies are most effective for preparing 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of oxazole derivatives typically involves cyclization reactions, such as the Hantzsch oxazole synthesis or modifications using sulfonyl chloride and thiol coupling agents. For this compound, key steps include:

- Sulfonation: Reacting 4-chlorophenyl sulfonyl chloride with intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Thioether Formation: Using isopropylthiol in the presence of a coupling agent (e.g., DCC) to attach the isopropylthio moiety .

- Oxazole Core Assembly: Employing a cyclodehydration reaction with p-tolyl-substituted precursors, often catalyzed by POCl₃ or PCl₅ .

Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (50–80°C) to enhance yield and purity .

(Advanced) How can density functional theory (DFT) and NMR spectroscopy resolve discrepancies in the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps, charge distribution), while experimental NMR (¹H, ¹³C) validates structural assignments:

- DFT Applications: Compare calculated vibrational frequencies (IR) and chemical shifts with experimental data to identify misassignments, such as sulfonyl vs. thiolate tautomerism .

- NMR Refinement: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons near the sulfonyl group .

Example: A 0.3 ppm deviation in sulfonyl-adjacent protons may indicate steric hindrance not accounted for in gas-phase DFT models. Adjust calculations using solvent correction models (e.g., PCM) .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- LC-MS: Confirm molecular weight and purity (e.g., [M+H]⁺ peak at m/z ~465) .

- ¹H/¹³C-NMR: Assign aromatic protons (δ 7.2–8.1 ppm for p-tolyl and chlorophenyl groups) and sulfonyl/isopropylthio environments (e.g., isopropyl CH₃ at δ 1.3–1.5 ppm) .

- Elemental Analysis: Verify C, H, N, S, and Cl composition (±0.3% tolerance) .

- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

(Advanced) What strategies address contradictions between theoretical predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Molecular Docking Refinement: If in vitro antimicrobial activity (e.g., MIC values) conflicts with docking scores (e.g., Glide SP), re-evaluate target protein flexibility or solvation effects .

- ADME-Tox Profiling: Use in silico tools (e.g., SwissADME) to assess bioavailability. Poor experimental activity may stem from membrane impermeability, not binding affinity .

- SAR Studies: Synthesize analogs (e.g., replacing isopropylthio with methylthio) to isolate substituent effects on activity .

(Basic) How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions (e.g., < Td – 20°C) .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

(Advanced) What mechanistic insights explain the regioselectivity of sulfonyl and thioether group substitutions in this oxazole derivative?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing sulfonyl group directs subsequent substitutions to meta/para positions on the oxazole ring.

- Steric Effects: Isopropylthio’s bulk may favor attachment at less hindered positions, validated by NOESY NMR .

- Computational Modeling: Use Fukui indices (DFT) to predict reactive sites. A higher f⁺ value at C5 vs. C4 rationalizes isopropylthio placement at C5 .

(Advanced) How do substituents (e.g., sulfonyl, p-tolyl) influence this compound’s intermolecular interactions in crystal packing?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve π-π stacking between p-tolyl groups and hydrogen bonds involving sulfonyl oxygen .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., C–H···O vs. S···Cl contacts) .

- DFT-Based Crystal Packing Prediction: Compare lattice energies of hypothetical polymorphs to experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.